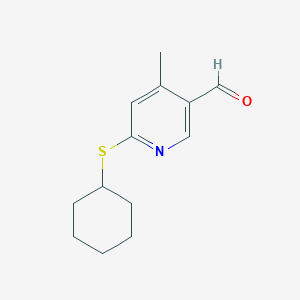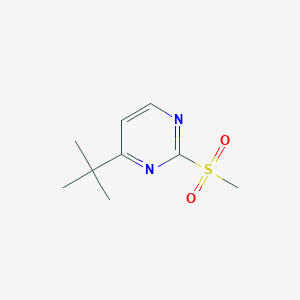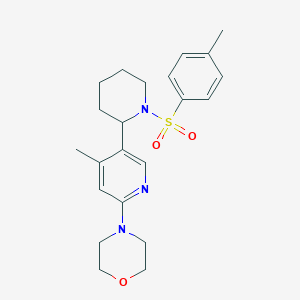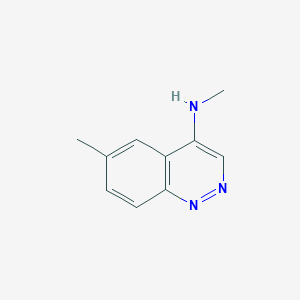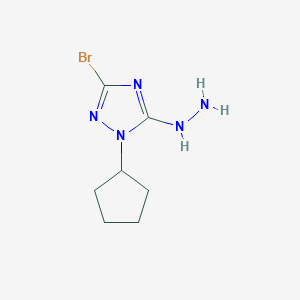![molecular formula C13H7ClN2O3 B11799919 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is a heterocyclic compound that features a unique structure combining a benzoic acid moiety with a chloro-substituted oxazolo[5,4-b]pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid typically involves the formation of the oxazolo[5,4-b]pyridine ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[5,4-b]pyridine ring, which is then chlorinated. The final step involves coupling this intermediate with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chloro group in the oxazolo[5,4-b]pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities, including antioxidant, antimicrobial, and anticancer properties
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are known for their diverse biological activities.
Oxazolo[4,5-b]pyridin-2-yl anilides: These compounds are potent inhibitors of certain enzymes and have been explored for their therapeutic potential.
Uniqueness
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is unique due to its specific combination of a chloro-substituted oxazolo[5,4-b]pyridine ring with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H7ClN2O3 |
|---|---|
Peso molecular |
274.66 g/mol |
Nombre IUPAC |
4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7ClN2O3/c14-9-5-10-12(15-6-9)19-11(16-10)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18) |
Clave InChI |
WPONTXFBPMIRSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



